molecular formula C9H10F2O2S B6149324 2-difluoromethanesulfonyl-1,4-dimethylbenzene CAS No. 310452-23-4

2-difluoromethanesulfonyl-1,4-dimethylbenzene

Cat. No. B6149324
CAS RN: 310452-23-4
M. Wt: 220.2
InChI Key:
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Description

2-Difluoromethanesulfonyl-1,4-dimethylbenzene (DFMSB) is an organosulfur compound with a variety of applications. It is widely used as a pharmaceutical intermediate, as a reagent for organic synthesis, and as a catalyst for organic reactions. DFMSB is also used in the synthesis of heterocyclic compounds, in the preparation of enantiomerically pure compounds, and in the synthesis of polymers. DFMSB has been used in the synthesis of a variety of drugs and other compounds, including antibiotics, antifungals, and anti-inflammatory agents.

Scientific Research Applications

2-difluoromethanesulfonyl-1,4-dimethylbenzene is widely used in scientific research as a reagent for organic synthesis. It has been used in the synthesis of a variety of compounds, including heterocyclic compounds, enantiomerically pure compounds, and polymers. In addition, this compound has been used in the synthesis of a variety of drugs and other compounds, including antibiotics, antifungals, and anti-inflammatory agents.

Mechanism of Action

2-difluoromethanesulfonyl-1,4-dimethylbenzene acts as a catalyst for organic reactions by promoting the formation of covalent bonds between two molecules. The reaction is initiated by the formation of a covalent bond between the sulfur atom of this compound and the carbon atom of one of the reactants. This covalent bond facilitates the formation of a new covalent bond between the two reactants, leading to the formation of the desired product.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, as well as to have anti-inflammatory and antifungal properties. In addition, this compound has been shown to have anti-tumor and anti-cancer properties, as well as to reduce the toxicity of certain drugs.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-difluoromethanesulfonyl-1,4-dimethylbenzene in laboratory experiments is its high reactivity and low cost. This compound is a relatively inexpensive reagent, and it is highly reactive, making it ideal for use in organic synthesis. However, this compound is also highly toxic and should be handled with care in the laboratory. In addition, the reaction of this compound with other compounds can produce hazardous by-products, and the reaction is slow and the yield is low.

Future Directions

Future research on 2-difluoromethanesulfonyl-1,4-dimethylbenzene could focus on the development of new synthetic methods and the development of new applications. Additionally, further research could be conducted to explore the biochemical and physiological effects of this compound, as well as to develop new methods for its synthesis. Finally, further research could be conducted to explore the potential of this compound as a catalyst for organic reactions, as well as to explore its potential as a drug intermediate.

Synthesis Methods

2-difluoromethanesulfonyl-1,4-dimethylbenzene can be synthesized by the reaction of 1,4-dimethylbenzene with 2-fluoromethanesulfonyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dichloromethane or toluene at a temperature of 0-5°C. The reaction is slow and the yield is low, but the product can be purified by distillation or by recrystallization from an appropriate solvent.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-difluoromethanesulfonyl-1,4-dimethylbenzene involves the introduction of a difluoromethanesulfonyl group onto a 1,4-dimethylbenzene ring.", "Starting Materials": [ "1,4-dimethylbenzene", "difluoromethanesulfonic acid", "acetic anhydride", "sulfuric acid", "sodium bicarbonate", "sodium chloride", "water" ], "Reaction": [ "1. Nitrate 1,4-dimethylbenzene using a mixture of nitric and sulfuric acid to obtain 2-nitro-1,4-dimethylbenzene.", "2. Reduce 2-nitro-1,4-dimethylbenzene using tin and hydrochloric acid to obtain 2-amino-1,4-dimethylbenzene.", "3. Protect the amino group by reacting with acetic anhydride to obtain N-acetyl-2-amino-1,4-dimethylbenzene.", "4. React N-acetyl-2-amino-1,4-dimethylbenzene with difluoromethanesulfonic acid in the presence of sulfuric acid to obtain 2-difluoromethanesulfonyl-1,4-dimethylbenzene.", "5. Neutralize the reaction mixture with sodium bicarbonate and extract the product with dichloromethane.", "6. Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate to obtain the final product." ] }

CAS RN

310452-23-4

Molecular Formula

C9H10F2O2S

Molecular Weight

220.2

Purity

95

Origin of Product

United States

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